molecular formula C12H6F4N4 B8146957 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole)

4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole)

Cat. No.: B8146957
M. Wt: 282.20 g/mol
InChI Key: ZRDSYOFPLUUNJG-UHFFFAOYSA-N
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Description

4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is a chemical compound with the molecular formula C12H6F4N4. It is characterized by the presence of two pyrazole rings connected through a perfluorinated phenylene bridge. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 1,4-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of triethylamine and DMAP (4-dimethylaminopyridine) as catalysts in a dichloromethane solvent at room temperature. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenylene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole rings can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can lead to the formation of pyrazole oxides.

Scientific Research Applications

4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The perfluorinated phenylene bridge provides a rigid and stable framework, while the pyrazole rings can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    1,4-Bis(1H-pyrazol-4-yl)benzene: Similar structure but lacks the perfluorinated phenylene bridge.

    4,4’-Bis(1H-pyrazol-4-yl)biphenyl: Contains an additional phenyl ring, providing different chemical properties.

Uniqueness: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to its perfluorinated phenylene bridge, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable materials .

Properties

IUPAC Name

4-[2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4N4/c13-9-7(5-1-17-18-2-5)10(14)12(16)8(11(9)15)6-3-19-20-4-6/h1-4H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSYOFPLUUNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=C(C(=C(C(=C2F)F)C3=CNN=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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